4-Amino-3,4-dihydroquinoxalin-2(1H)-one

Vue d'ensemble

Description

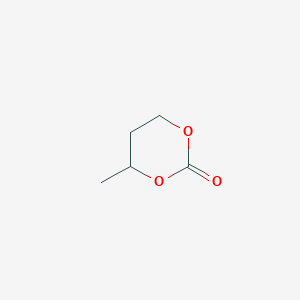

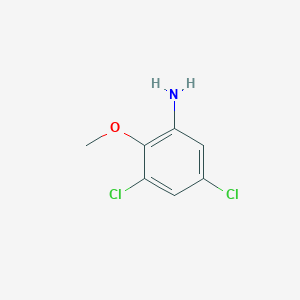

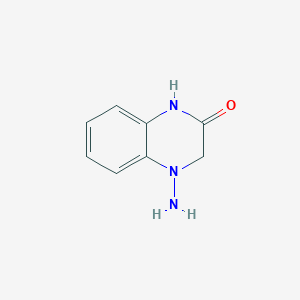

4-Amino-3,4-dihydroquinoxalin-2(1H)-one , also known as quinoxalinone , is a heterocyclic organic compound. Its chemical formula is C₈H₇N₃O, and it features a quinoxaline ring system. Quinoxalinones exhibit diverse biological activities and have been studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of 4-amino-3,4-dihydroquinoxalin-2(1H)-one involves various methods, including cyclization reactions. One common approach is the condensation of an o-phenylenediamine derivative with a carbonyl compound (such as an aldehyde or ketone) under appropriate conditions. Researchers have explored both conventional and microwave-assisted methods for efficient quinoxalinone synthesis.

Molecular Structure Analysis

The molecular structure of 4-amino-3,4-dihydroquinoxalin-2(1H)-one consists of a quinoxaline core with an amino group (NH₂) at position 4. The fused ring system imparts rigidity and planarity to the molecule. Analyzing its three-dimensional structure, bond angles, and bond lengths provides insights into its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Quinoxalinones participate in various chemical reactions, including:

- Substitution Reactions : The amino group can undergo nucleophilic substitution reactions, leading to the modification of the quinoxalinone scaffold.

- Cyclization Reactions : Intramolecular cyclizations can form fused heterocyclic derivatives.

- Functional Group Transformations : Researchers have explored the introduction of diverse functional groups (e.g., halogens, alkyl groups) to modulate the compound’s properties.

Physical And Chemical Properties Analysis

- Melting Point : Quinoxalinones typically have melting points in the range of 150°C to 250°C.

- Solubility : Their solubility varies based on substituents; some are soluble in organic solvents.

- UV-Vis Absorption : Quinoxalinones often absorb UV light in the range of 250–350 nm.

Safety And Hazards

- Toxicity : While quinoxalinones are generally considered safe, toxicity studies are essential for specific derivatives.

- Handling Precautions : Standard laboratory safety practices apply during synthesis and handling.

Orientations Futures

Researchers continue to explore novel quinoxalinone derivatives with enhanced biological activities. Future studies may focus on:

- Structure-Activity Relationships : Understanding how specific modifications affect activity.

- Drug Development : Targeting specific diseases using quinoxalinones as lead compounds.

: Wikipedia: Mount Everest

: The New York Times: How Tall Is Mount Everest? For Nepal, It’s a Touchy Question

: Mount Everest - Wikipedia

: MEL Magazine: How Long is a Banana?

: What Is the Length of a Banana?

Propriétés

IUPAC Name |

4-amino-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-5-8(12)10-6-3-1-2-4-7(6)11/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCPJPPTKDIIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522345 | |

| Record name | 4-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

CAS RN |

87973-61-3 | |

| Record name | 4-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)